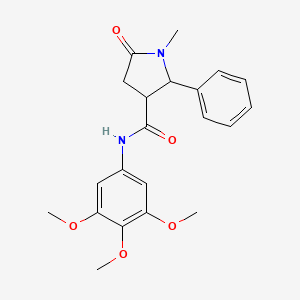![molecular formula C19H23NO6 B11309032 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11309032.png)
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 2-bromo-2-methylpropanoic acid, followed by the reaction with norvaline. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can be compared with other coumarin derivatives, such as:
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
2-oxo-2H-chromen-7-yl acetohydrazides: These derivatives have different functional groups, which can result in distinct reactivity and applications.
Propiedades
Fórmula molecular |
C19H23NO6 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-6-15(19(23)24)20-18(22)11(3)25-13-7-8-14-12(5-2)9-17(21)26-16(14)10-13/h7-11,15H,4-6H2,1-3H3,(H,20,22)(H,23,24) |
Clave InChI |
NYJXDEFJAKVHJE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11308953.png)
![N-benzyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11308966.png)
![6-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11308977.png)
![2-(3-{5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11308988.png)
![2-(4-tert-butylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11308991.png)
![ethyl 4-({[1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11308994.png)
![4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11308997.png)
![4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-methylphenyl)-2-pyrrolidinone](/img/structure/B11309010.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11309018.png)
![3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309021.png)


![8-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11309037.png)
![N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11309042.png)
